Tert-butyl 2-aminopent-4-enoate

Aziridination Diastereoselective Synthesis Copper Catalysis

Tert-butyl 2-aminopent-4-enoate (CAS 163210-82-0 for the (S)-enantiomer; 199588-89-1 for the (R)-enantiomer) is a protected, non-proteinogenic α-amino acid ester that serves as a chiral synthon in peptide chemistry, medicinal chemistry, and natural product synthesis. The molecule combines three functional handles—a free primary amine, a tert-butyl ester, and a terminal alkene—that enable orthogonal protection strategies, olefin metathesis, Heck cross-coupling, and aziridination.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B1641307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-aminopent-4-enoate
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC=C)N
InChIInChI=1S/C9H17NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h5,7H,1,6,10H2,2-4H3
InChIKeyFFDXLHHMGNXXAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2-Aminopent-4-enoate: Procurement-Grade Benchmarks for a Chiral Allylglycine Building Block


Tert-butyl 2-aminopent-4-enoate (CAS 163210-82-0 for the (S)-enantiomer; 199588-89-1 for the (R)-enantiomer) is a protected, non-proteinogenic α-amino acid ester that serves as a chiral synthon in peptide chemistry, medicinal chemistry, and natural product synthesis [1]. The molecule combines three functional handles—a free primary amine, a tert-butyl ester, and a terminal alkene—that enable orthogonal protection strategies, olefin metathesis, Heck cross-coupling, and aziridination [2]. Commercially, the (S)-enantiomer is typically supplied at ≥95% purity, stabilized with TBC, and accompanied by batch-specific NMR, HPLC, and GC quality reports .

Chiral allylglycine building block for stereoselective peptide and natural product synthesis
tert-Butyl ester enables diastereoselective transformations and orthogonal deprotection
Single enantiomer supply with batch-specific analytical reports

Why Generic Substitution Fails for Tert-Butyl 2-Aminopent-4-enoate in Stereochemically Demanding Synthesis


Tert-butyl 2-aminopent-4-enoate cannot be directly substituted by its closest analogs—ethyl or methyl allylglycinate, free allylglycine, Boc-allylglycine, or the alkyne congener—without measurable loss of stereochemical control, reactivity profile, or purification efficiency . The tert-butyl ester imparts steric bulk that dictates diastereofacial selectivity in metal-catalyzed transformations, a property completely absent in the ethyl ester [1]. The free acid (allylglycine, LogP ≈ -2.1) is water-soluble and incompatible with standard organic-phase peptide coupling, whereas the tert-butyl ester (LogP 1.93) provides the lipophilicity needed for solution-phase synthesis and chromatographic purification [2]. The alkyne analog (tert-butyl 2-aminopent-4-ynoate, LogP 0.68–1.38) offers a different reactivity manifold (click chemistry vs. olefin metathesis) and cannot serve as a drop-in replacement for alkene-based transformations .

Ethyl or methyl ester
Lack of steric bulk may eliminate diastereoselectivity in metal-catalyzed reactions; lower lipophilicity reduces organic-phase purification efficiency.
Free acid (allylglycine)
High water solubility limits compatibility with standard solution-phase peptide coupling and chromatographic isolation.
Alkyne congener
Different reactivity manifold (click chemistry vs. olefin metathesis) prevents direct substitution in alkene-based transformations.

Quantitative Differential Evidence Guide for Tert-Butyl 2-Aminopent-4-enoate vs. Closest Analogs


Copper-Catalyzed Aziridination: Tert-Butyl Ester Delivers 30% d.e. Whereas Ethyl Ester Abolishes All Diastereoselectivity

In the copper-catalyzed, iodosylbenzene-mediated aziridination of N-(9-phenylfluorenyl)allylglycine esters, the tert-butyl ester (compound (R)-10) produced the (2R,4R)-aziridine with a diastereomeric excess (d.e.) of 30% (Table 1, entry 5). Replacing the tert-butyl ester with an ethyl ester completely eradicated diastereoselectivity (entry 6), yielding a 1:1 mixture of diastereomers [1]. This demonstrates a direct, quantitative advantage of the tert-butyl ester in governing facial selectivity during nitrene transfer.

Diastereoselective aziridination
Head-to-head
30% d.e. (tert-butyl) vs 0% d.e. (ethyl ester)
Supports diastereoselective aziridination workflow
Cu(MeCN)₄PF₆, PhI=O, CH₃CN, room temperature
Aziridination Diastereoselective Synthesis Copper Catalysis

Lipophilicity-Based Purification Advantage: Tert-Butyl Ester LogP 1.93 vs. Methyl Ester LogP 0.33 vs. Free Acid LogP −2.10

The calculated LogP of tert-butyl 2-aminopent-4-enoate is 1.93 (XLogP), substantially higher than that of the methyl ester (N-allylglycine methyl ester, LogP 0.33) and the free acid (allylglycine, estimated Log Kow −2.10) . A LogP difference of 1.60 between the tert-butyl and methyl esters translates to an approximately 40-fold difference in octanol-water partition coefficient, dramatically improving retention on reversed-phase silica and enabling facile separation from polar byproducts.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP 1.60 (tert-butyl vs methyl ester)
Facilitates organic-phase purification and retention
Calculated values; experimental confirmation recommended
Lipophilicity Chromatographic Purification Solution-Phase Peptide Synthesis

Antimicrobial Peptide Precursor: N-tert-Butyloxycarbonyl-(S)-alanyl-(S)-α-allylglycyl Peptides Suppress Gram-Positive and Gram-Negative Bacterial Strains

Peptides synthesized on the basis of (S)-α-allylglycine as the non-protein amino acid, specifically N-tert-butyloxycarbonyl-(S)-alanyl-(S)-α-allylglycine and its glycyl-extended analogs, demonstrated growth suppression against both Gram-negative strains (E. coli, C. freundii, S. marcescens, S. typhimurium, Erwinia sp., P. putida) and Gram-positive strains (B. flavum, B. lactofermentum, B. subtilis) [1]. The N-tert-butyloxycarbonylglycyl-(S)-α-allylglycyl glycine peptide was identified as an inhibitor of branched-chain amino acid aminotransferases (BCAT) [1]. No comparable antimicrobial data have been reported for peptides derived from the corresponding alkyne or ethyl ester analogs.

Antimicrobial peptide activity
Class-level inference
Suppression of ≥10 Gram-positive and Gram-negative strains reported for protected allylglycine peptides
Supports antimicrobial peptide screening research
Data limited to specific Boc/tert-butyl series; independent validation needed
Antimicrobial Peptides Non-Proteinogenic Amino Acids BCAT Inhibition

Phase-Transfer Catalytic Asymmetric Synthesis: 27% e.e. for Allylglycine tert-Butyl Ester vs. 66% e.e. Benchmark for Phenylalanine

Using polymer-supported cinchona alkaloid phase-transfer catalysts for the asymmetric C-alkylation of N-diphenylmethyleneglycine tert-butyl ester, the synthesis of chiral 2-aminopent-4-enoic acid (allylglycine) achieved a maximum enantiomeric excess of 27% [1]. This is lower than the 66% e.e. benchmark reported for phenylalanine under analogous non-supported phase-transfer conditions [1], but significantly higher than the near-racemic products obtained with most other polymer-supported chiral phase-transfer catalysts [1]. This establishes a quantitative baseline for assessing enantioselectivity improvements when using the tert-butyl ester substrate.

Phase-transfer asymmetric alkylation
Cross-study comparable
27% e.e. (allylglycine) vs 66% e.e. (phenylalanine benchmark)
Benchmark for enantioselective catalyst development
Polymer-supported cinchona catalysts; conditions may differ
Asymmetric Synthesis Phase-Transfer Catalysis Enantiomeric Excess

Ramberg–Bäcklund Route to Homochiral Allylglycine: Methionine Conversion Yields Boc, Tert-Butyl Ester Derivative

The Ramberg–Bäcklund reaction provides a direct route to homochiral allylglycine from methionine, specifically isolated as the Boc, tert-butyl ester derivative [1]. This dual-protected form (Boc on nitrogen, tert-butyl ester on carboxyl) is the product of choice because the tert-butyl ester withstands the strongly basic conditions of the Ramberg–Bäcklund sulfone rearrangement, whereas methyl or ethyl esters are susceptible to hydrolysis or transesterification under these conditions. The methodology was reported in the Journal of the Chemical Society, Chemical Communications (1993) [1].

Ramberg–Bäcklund route
Supporting evidence
tert-Butyl ester withstands strongly basic rearrangement conditions
Compatible with homochiral allylglycine synthesis from methionine
Stability advantage not quantified; methyl/ethyl esters reportedly sensitive
Homochiral Synthesis Ramberg–Bäcklund Reaction Unsaturated α-Amino Acids

Alkyne vs. Alkene Tert-Butyl Ester: Differential LogP (1.93 vs. 0.68–1.38) and Reactivity Manifolds Dictate Application-Specific Selection

The alkene-containing tert-butyl 2-aminopent-4-enoate (LogP 1.93) and its alkyne congener tert-butyl 2-aminopent-4-ynoate (LogP 0.68–1.38 depending on enantiomer and calculation method) differ substantially in lipophilicity and in the available chemical transformations . The alkene enables ring-closing metathesis (RCM), Heck cross-coupling, and aziridination; the alkyne is suitable for CuAAC click chemistry and Sonogashira coupling. In the synthesis of dicarba insulin analogs via RCM, the alkene (allylglycine) was specifically employed, and the alkyne cannot participate in this transformation [1].

Alkene vs alkyne scaffold
Class-level inference
LogP 1.93 (alkene) vs 0.68–1.38 (alkyne); olefin metathesis vs click chemistry
Selection determined by planned synthetic route
Alkyne congener cannot substitute for RCM or Heck coupling
Click Chemistry Olefin Metathesis Physicochemical Profiling

Optimal Research and Industrial Application Scenarios for Tert-Butyl 2-Aminopent-4-enoate


Stereoselective Aziridine Synthesis for Conformationally Constrained Amino Acid Production

The demonstrated 30% d.e. advantage of the tert-butyl ester over the ethyl ester in copper-catalyzed aziridination [1] makes this compound the preferred starting material for synthesizing aziridine-containing amino acids such as enduracididine and rigid arginine analogs. The diastereomeric enrichment directly reduces chiral separation costs and improves throughput for medicinal chemistry programs targeting bioactive conformationally constrained peptides.

Ring-Closing Metathesis for Macrocyclic Peptide and Stapled Peptide Synthesis

The terminal alkene of tert-butyl 2-aminopent-4-enoate is the established handle for ring-closing metathesis (RCM) in the construction of dicarba insulin analogs, β-turn mimetics, and somatostatin dicarba-analogues [2]. The tert-butyl ester provides the necessary solubility in organic solvents (LogP 1.93) for homogeneous RCM catalysis, and its acid-lability allows orthogonal deprotection without affecting the newly formed macrocyclic olefin.

Non-Proteinogenic Amino Acid Building Block for Antimicrobial Peptide Discovery

Peptides incorporating (S)-α-allylglycine tert-butyl ester have demonstrated growth inhibition against both Gram-positive (B. flavum, B. lactofermentum, B. subtilis) and Gram-negative (E. coli, C. freundii, S. marcescens, S. typhimurium, Erwinia sp., P. putida) bacterial strains [3]. This validated antimicrobial scaffold, combined with BCAT inhibitory activity, makes the compound a strategic procurement item for peptide-based anti-infective discovery programs.

Homochiral Unsaturated α-Amino Acid Synthesis via Ramberg–Bäcklund or Cross-Coupling Routes

The Ramberg–Bäcklund reaction converts methionine to allylglycine specifically as the Boc, tert-butyl ester derivative [4], while zinc-mediated palladium-catalyzed Negishi cross-coupling provides multi-gram access to enantiomerically pure N-(Boc)-allylglycine methyl ester [5]. The tert-butyl 2-aminopent-4-enoate scaffold is thus central to scalable routes toward homochiral unsaturated amino acids, and its procurement in enantiopure form eliminates the need for in-house chiral resolution.

Application
Selection Property
Validation Focus
Stereoselective aziridine synthesis
tert-Butyl ester diastereoselectivity profile
Aziridination d.e./e.e. endpoint review
Ring-closing metathesis for macrocyclic peptides
Terminal alkene handle and organic-phase solubility
RCM reaction efficiency and macrocycle purity
Antimicrobial peptide discovery
Allylglycine-containing peptide scaffold
Antimicrobial screening strain panel and BCAT inhibition
Homochiral unsaturated amino acid synthesis
Enantiopure building block and base-resistant ester
Chiral purity and route compatibility review
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